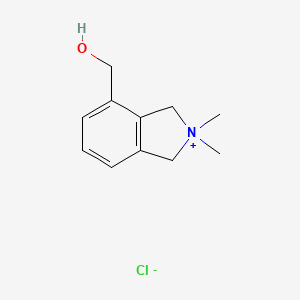
4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride is a chemical compound that belongs to the class of isoindolium salts This compound is characterized by the presence of a hydroxymethyl group attached to the isoindolium ring, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride typically involves the following steps:
Formation of the Isoindoline Core: The initial step involves the cyclization of a suitable precursor, such as 2,2-dimethyl-1,3-diaminopropane, with an aldehyde or ketone to form the isoindoline core.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, which can be achieved using formaldehyde in the presence of a base.
Quaternization: The final step involves the quaternization of the isoindoline nitrogen with a suitable alkylating agent, such as methyl chloride, to form the isoindolium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The isoindolium ring can be reduced to form the corresponding isoindoline.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-(Formyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride.
Reduction: Formation of 4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindoline.
Substitution: Formation of 4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium hydroxide.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the isoindolium ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Hydroxymethyl)-2-methyl-2,3-dihydro-1H-isoindol-2-ium chloride
- 4-(Methoxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride
- 2,2-Dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride
Uniqueness
4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets and enables diverse chemical transformations, making the compound valuable in various research applications.
Eigenschaften
CAS-Nummer |
828923-45-1 |
|---|---|
Molekularformel |
C11H16ClNO |
Molekulargewicht |
213.70 g/mol |
IUPAC-Name |
(2,2-dimethyl-1,3-dihydroisoindol-2-ium-4-yl)methanol;chloride |
InChI |
InChI=1S/C11H16NO.ClH/c1-12(2)6-9-4-3-5-10(8-13)11(9)7-12;/h3-5,13H,6-8H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FYXPPXPQRKQKNT-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CC2=C(C1)C(=CC=C2)CO)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




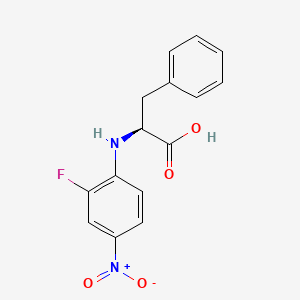
![1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14224273.png)
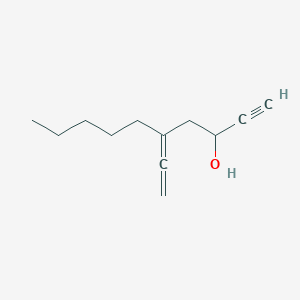

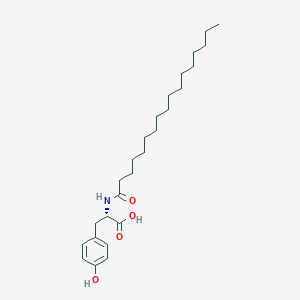
![6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224305.png)
![1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane](/img/structure/B14224312.png)
![5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14224314.png)
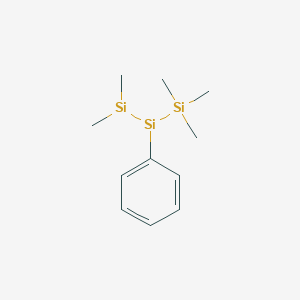
![Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane](/img/structure/B14224324.png)


